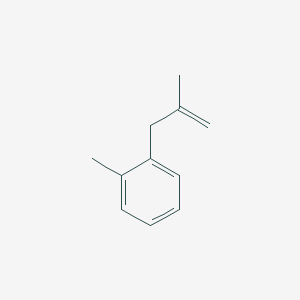

2-Methyl-3-(2-methylphenyl)-1-propene

Description

Properties

IUPAC Name |

1-methyl-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFFFYNJWMYRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622319 | |

| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188404-16-2 | |

| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-Methyl-3-(2-methylphenyl)-1-propene, a valuable substituted alkene in organic synthesis. The document is intended for an audience of researchers, scientists, and professionals in drug development. We will explore several modern and classical synthetic methodologies, including the Wittig reaction, Grignard reagent-based approaches, and palladium-catalyzed cross-coupling reactions. A detailed, field-proven experimental protocol for a selected method is provided, complete with data tables and workflow visualizations to ensure reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

2-Methyl-3-(2-methylphenyl)-1-propene, also known as methallyl-o-xylene, is a disubstituted alkene with potential applications as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Its structure, featuring both an allylic moiety and a substituted aromatic ring, allows for a variety of subsequent chemical transformations. The successful synthesis of this target molecule hinges on the strategic formation of a key carbon-carbon bond between the tolyl group and the isobutenyl fragment.

This guide will dissect the synthesis from a retrosynthetic perspective, leading to the logical selection of several viable forward-synthetic pathways. Each pathway will be evaluated based on its efficiency, substrate availability, and control over the final product's structure.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary logical disconnections for C-C bond formation:

-

Disconnection A (C-C single bond): Breaking the bond between the aromatic ring and the allylic system. This suggests a coupling between a 2-methylphenyl nucleophile (or electrophile) and a 3-carbon electrophilic (or nucleophilic) partner. This approach underpins Grignard reactions and various cross-coupling strategies.

-

Disconnection B (C=C double bond): This disconnection points towards an olefination reaction, most notably the Wittig reaction, where a carbonyl compound is converted into an alkene.[4][5][6][7][8]

This analysis forms the basis for the synthetic strategies discussed in the following sections.

Key Synthetic Methodologies

The Wittig Reaction: A Reliable Olefination Strategy

The Wittig reaction is a cornerstone of alkene synthesis, offering exceptional regioselectivity in the placement of the double bond.[7][8] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[5][6] For the synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene, two retrosynthetic pathways are viable:

-

Route 1: 2-Methylbenzaldehyde reacting with an isopropylidene ylide.

-

Route 2: Acetone reacting with a (2-methylbenzyl)phosphonium ylide.

Route 2 is often preferred due to the high reactivity of the non-stabilized ylide derived from (2-methylbenzyl)triphenylphosphonium bromide and the ready availability of acetone. The non-stabilized nature of the ylide typically favors the formation of the Z-alkene, although for a terminal alkene like our target, this is not a concern.[5]

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl, forming a transient oxaphosphetane intermediate.[6][7] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[8]

A generalized workflow for the Wittig synthesis is presented below.

Caption: General workflow for the Wittig synthesis of the target molecule.

Grignard Reagent-Based Synthesis

The Grignard reaction is a powerful tool for forming C-C bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, typically a carbonyl compound or an alkyl halide.[9][10]

A plausible route involves the reaction of 2-methylphenylmagnesium bromide with 3-chloro-2-methyl-1-propene (methallyl chloride).

Causality Behind Experimental Choices: The success of this reaction is critically dependent on anhydrous conditions. Grignard reagents are highly basic and will react with even trace amounts of water or other protic solvents, which would quench the nucleophile and halt the desired reaction.[9] Diethyl ether is the classic solvent as it is aprotic and helps to stabilize the Grignard reagent through coordination.[9]

Palladium-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions due to their high efficiency and broad functional group tolerance.[11][12]

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide.[13][14] The synthesis of our target molecule could be achieved by coupling 2-bromotoluene with an appropriate allylic boronic ester. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and the low toxicity of its boron-containing byproducts.[11]

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.[15] A potential route would be the reaction between 2-iodotoluene and isobutylene. However, controlling regioselectivity and preventing side reactions like isomerization can be challenging with allylic systems.[12][16]

Detailed Experimental Protocol: Wittig Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene via the Wittig reaction (Route 2). This protocol is designed to be a self-validating system, with clear steps and rationale.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |

| (2-Methylbenzyl)triphenylphosphonium bromide | 449.33 | 10.0 | 4.49 g | Prepare in advance or purchase. |

| n-Butyllithium (n-BuLi) | 64.06 | 11.0 | 4.4 mL (2.5 M) | Handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Dry, aprotic solvent. |

| Acetone | 58.08 | 12.0 | 0.88 mL (0.70g) | Ensure it is dry. |

| Diethyl Ether | 74.12 | - | ~100 mL | For extraction. |

| Saturated aq. NH₄Cl | 53.49 | - | ~50 mL | For quenching. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | For drying organic layer. |

Step-by-Step Methodology

Part A: Ylide Generation

-

Inert Atmosphere: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a glass stopper. Maintain a positive pressure of nitrogen throughout the reaction.

-

Phosphonium Salt Addition: Add (2-methylbenzyl)triphenylphosphonium bromide (4.49 g, 10.0 mmol) to the flask.

-

Solvent Addition: Add 40 mL of anhydrous THF via syringe. Stir the suspension until it is well-dispersed.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic deprotonation step.

-

Base Addition: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. A deep orange or red color should develop, indicating the formation of the ylide.

-

Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

Part B: Olefination Reaction

-

Carbonyl Addition: Cool the ylide solution back to 0 °C. Add a solution of dry acetone (0.88 mL, 12.0 mmol) in 10 mL of anhydrous THF dropwise over 10 minutes. The characteristic color of the ylide will fade as it reacts.

-

Reaction Completion: After the addition, remove the ice bath and let the reaction stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by silica gel column chromatography (eluting with hexanes) to yield the pure product.

Expected Results and Characterization

-

Yield: 65-80%

-

Appearance: Clear, colorless to pale yellow liquid.[2]

-

¹H NMR (CDCl₃): Expect signals corresponding to the vinyl protons (~4.7-4.9 ppm), the benzylic protons (~3.2 ppm), the aromatic protons (~7.1-7.2 ppm), the allylic methyl protons (~1.8 ppm), and the tolyl methyl protons (~2.3 ppm).

-

¹³C NMR (CDCl₃): Expect signals for the quaternary alkene carbon (~145 ppm), the terminal alkene carbon (~112 ppm), aromatic carbons, and the three distinct methyl carbons.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the experimental protocol.

Caption: Step-by-step experimental workflow for the Wittig synthesis.

Conclusion

The synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene can be successfully achieved through several robust synthetic methodologies. While Grignard and palladium-catalyzed cross-coupling reactions represent viable and powerful alternatives, the Wittig reaction stands out for its reliability, high regioselectivity, and predictable outcomes for this specific target. The detailed protocol provided in this guide offers a clear and reproducible pathway for researchers, emphasizing the critical parameters and underlying chemical principles necessary for a successful synthesis. This work serves as a practical guide for the preparation of this versatile chemical building block, enabling further exploration in medicinal chemistry and materials science.

References

-

Zhang, Y.-J., et al. (2011). Pd-Catalyzed Regioselective and Stereospecific Suzuki–Miyaura Coupling of Allylic Carbonates with Arylboronic Acids. Organic Letters. [Link]

-

García-García, P., et al. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(II) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Advances. [Link]

-

Study.com. (2025). Show two methods of synthesis of 2-methyl, 3-phenylpropene-2-ene, using Wittig reaction. [Link]

-

Sauza, A., et al. (2012). The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II). Synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books. [Link]

-

Organic Synthesis. (n.d.). Heck Coupling. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Allylic Substitution vs. Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates. PMC. [Link]

-

Wang, T., et al. (2025). Palladium-Catalyzed Oxidative Heck-Type Reaction of Allylic Acetates with Arylhydrazines as Arylation Reagents via β-OAc Elimination. The Journal of Organic Chemistry. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Chemistry LibreTexts. (2020). 20.4: The Wittig reaction. [Link]

-

YouTube. (2025). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. [Link]

- Google Patents. (n.d.).

-

University of Wisconsin-River Falls. (n.d.). Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [Link]

-

ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

-

Macalester College. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

Sources

- 1. 2-METHYL-3-PHENYL-1-PROPENE | 3290-53-7 [chemicalbook.com]

- 2. B20370.06 [thermofisher.com]

- 3. 2-Methyl-3-phenyl-1-propene, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. Show two methods of synthesis of 2-methyl, 3-phenylpropene-2-ene, using W.. [askfilo.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II) [organic-chemistry.org]

Technical Monograph: 2-Methyl-3-(2-methylphenyl)-1-propene

This guide serves as a comprehensive technical monograph on 2-Methyl-3-(2-methylphenyl)-1-propene , a specialized allylic hydrocarbon intermediate. The content is structured to support researchers in organic synthesis, medicinal chemistry, and materials science.

CAS Number: 188404-16-2 Synonyms: 1-(2-Methylallyl)-2-methylbenzene; o-(2-Methallyl)toluene; 2-Methyl-3-o-tolylprop-1-ene Molecular Formula: C₁₁H₁₄ Molecular Weight: 146.23 g/mol [1][2][3]

Part 1: Executive Summary & Chemical Identity

2-Methyl-3-(2-methylphenyl)-1-propene is a sterically congested allylic benzene derivative characterized by a terminal alkene group and an ortho-substituted aromatic ring. Unlike simple allylbenzene, the presence of the methyl group on the vinyl position (methallyl moiety) and the ortho-methyl on the phenyl ring introduces unique steric and electronic properties.

This compound serves as a critical C11 building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically substituted indanes and tetralins, and is utilized as a lipophilic scaffold in drug discovery to modulate metabolic stability via the "methyl magic" effect.

Chemical Property Matrix[5][6]

| Property | Value | Note |

| CAS Number | 188404-16-2 | Unique Identifier |

| IUPAC Name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | Systematic |

| Physical State | Colorless to pale yellow liquid | Standard conditions |

| Boiling Point | ~195–200 °C (Estimated) | Based on o-xylene/allylbenzene trends |

| Density | 0.89 ± 0.02 g/cm³ | Estimated |

| LogP | ~3.8 | Highly Lipophilic |

| Solubility | Immiscible in water; Soluble in DCM, THF, Et₂O | Organic solvents |

Part 2: Synthesis Protocols

The synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene requires precise regiocontrol to avoid isomerization of the terminal double bond to the thermodynamically more stable internal position (styrenyl derivative).

Method A: Copper-Catalyzed Grignard Cross-Coupling (Recommended)

This method offers the highest regioselectivity, preventing the formation of conjugated by-products.

Mechanism:

The reaction involves the nucleophilic attack of o-tolylmagnesium bromide on methallyl chloride (3-chloro-2-methylpropene). A copper(I) catalyst is essential to facilitate the

Protocol:

-

Reagent Preparation:

-

Grignard Reagent: Prepare o-tolylmagnesium bromide (1.0 M in THF) from o-bromotoluene and Mg turnings activated with iodine.

-

Electrophile: Methallyl chloride (1.1 equiv), freshly distilled.

-

Catalyst: CuI or Li₂CuCl₄ (5 mol%).

-

-

Execution:

-

Charge a flame-dried 3-neck flask with the Grignard reagent under Argon.

-

Cool to -20°C. Add the Copper catalyst dissolved in minimal THF.

-

Add Methallyl chloride dropwise over 30 minutes. The low temperature prevents

-hydride elimination. -

Allow the mixture to warm to 0°C and stir for 4 hours.

-

-

Work-up:

-

Quench with saturated aqueous NH₄Cl (keeps Cu in solution).

-

Extract with diethyl ether (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Vacuum distillation is required to separate the product from bi-tolyl byproducts.

-

Method B: Transition Metal Catalyzed Cross-Coupling (Suzuki-Miyaura)

Ideal for small-scale, high-purity library synthesis where organoboron stability is preferred over Grignard reactivity.

-

Reactants: o-Tolylboronic acid + Methallyl chloride.

-

Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂.

-

Base: K₂CO₃ (2.0 equiv).

-

Solvent: Toluene/Water (3:1).

-

Conditions: Reflux for 12 hours.

Synthesis Workflow Diagram

Figure 1: Copper-catalyzed Grignard synthesis pathway ensuring regioselective C-C bond formation.

Part 3: Reactivity & Applications

This compound is a versatile "masked" functional group. The terminal alkene is electronically enriched by the methyl group, making it highly reactive toward electrophiles, while the steric bulk of the ortho-tolyl group directs regioselectivity.

Intramolecular Cyclization (Tetralin Synthesis)

The primary application of this scaffold is the synthesis of dimethyl-tetralins, which are precursors to musk fragrances and retinoid analogs.

-

Reaction: Acid-catalyzed Friedel-Crafts alkylation.

-

Conditions: Treatment with Lewis acids (

, -

Outcome: The terminal alkene is protonated to form a tertiary carbocation, which is trapped by the aromatic ring (intramolecularly) to close the 6-membered ring, yielding 1,1-dimethyltetralin derivatives.

Functionalization for Drug Discovery

In Medicinal Chemistry, the 2-methylphenyl (o-tolyl) group is a bioisostere for phenyl or chlorophenyl groups, often improving metabolic stability by blocking the ortho-position from oxidation.

-

Epoxidation: Reaction with m-CPBA yields the epoxide, a precursor to

-blocker analogs. -

Hydroboration-Oxidation: Anti-Markovnikov addition yields the primary alcohol, useful for linking to polar pharmacophores.

Reactivity Map

Figure 2: Divergent synthetic utility of the target compound in creating cyclic scaffolds and functionalized intermediates.

Part 4: Safety & Handling

As a low-molecular-weight hydrocarbon, this compound poses specific hazards that must be managed in a research environment.

-

Flammability: High. Flash point is expected to be <60°C. Store under inert atmosphere (Nitrogen/Argon) in a flammables cabinet.

-

Reactivity: The terminal alkene is prone to polymerization if exposed to radical initiators or strong acids. Stabilization: Commercial samples may contain BHT (butylated hydroxytoluene) as an inhibitor.

-

Health: Skin and eye irritant. Potential aspiration hazard if swallowed. Use standard PPE (Nitrile gloves, safety glasses, fume hood).

References

-

Tilstam, U., & Weinmann, H. (2002). Trichlormethyl-substituted carbinols as precursors for substituted styrenes. Organic Process Research & Development, 6(6), 906–910. (Cited for general cross-coupling methodologies of allylic systems).[4]

- Lipshutz, B. H., et al. (2014). Transition metal catalyzed cross-couplings of alkyl halides. Organic Letters, 16(19), 5080.

Sources

A Spectroscopic Guide to 2-Methyl-3-(2-methylphenyl)-1-propene: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-3-(2-methylphenyl)-1-propene. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed exploration of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the principles behind spectroscopic interpretation and provides practical, field-proven insights into experimental design and data acquisition.

Introduction: The Structural Significance of 2-Methyl-3-(2-methylphenyl)-1-propene

2-Methyl-3-(2-methylphenyl)-1-propene, with the chemical formula C₁₁H₁₄, is an unsaturated hydrocarbon featuring a substituted aromatic ring.[1] The unique arrangement of an isobutenyl group attached to an ortho-substituted toluene moiety presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will deconstruct the predicted spectroscopic data to provide a clear and authoritative reference.

Molecular Structure

The structure of 2-Methyl-3-(2-methylphenyl)-1-propene is foundational to interpreting its spectroscopic data. Below is a diagram illustrating the atom numbering used throughout this guide for spectral assignments.

Caption: Predicted major fragmentation pathways for 2-Methyl-3-(2-methylphenyl)-1-propene.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile liquid, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Conclusion

The predicted spectroscopic data for 2-Methyl-3-(2-methylphenyl)-1-propene provides a comprehensive analytical framework for the identification and characterization of this molecule. By understanding the underlying principles of NMR, IR, and MS, researchers can confidently interpret experimental data, confirm the structure of their synthesized compounds, and ensure the quality of their materials for further applications in drug discovery and materials science. The protocols outlined in this guide represent standard, robust methodologies for acquiring high-quality spectroscopic data.

References

-

Doc Brown's Chemistry. (2025). 13C nmr spectrum of 2-methylpropene. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (2-methyl-2-propenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-(methylthio)-1-propene. Retrieved from [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Methyl-3-(2-methylphenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides an in-depth, technical walkthrough of the methodologies employed to elucidate the structure of 2-Methyl-3-(2-methylphenyl)-1-propene. As a senior application scientist, this document moves beyond a simple recitation of techniques, offering a narrative that explains the "why" behind the "how" of experimental design and data interpretation. By integrating foundational principles with advanced spectroscopic strategies, this guide serves as a comprehensive resource for professionals engaged in the meticulous process of molecular characterization. We will explore a multi-technique approach, leveraging Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to assemble a complete and validated structural assignment.

Introduction: The Imperative of Structural Certainty

This guide is structured to mirror the logical workflow of a structure elucidation project. We will begin by probing the functional groups present using Infrared Spectroscopy. Subsequently, we will determine the molecular weight and fragmentation patterns via Mass Spectrometry. The core of our investigation will then lie in an exhaustive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, which will allow us to piece together the carbon skeleton and the precise arrangement of protons.

Preliminary Analysis: Identifying the Key Functional Scaffolds with Infrared (IR) Spectroscopy

Infrared spectroscopy serves as our initial, rapid screen to identify the fundamental building blocks of our target molecule. The principle relies on the absorption of infrared radiation by specific molecular vibrations, providing a "fingerprint" of the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small drop of the purified 2-Methyl-3-(2-methylphenyl)-1-propene oil is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum is recorded over a range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.

Spectral Interpretation and Causality

The IR spectrum of 2-Methyl-3-(2-methylphenyl)-1-propene is expected to exhibit several key absorptions that provide immediate structural clues.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale |

| ~3080 | =C-H stretch | Alkene & Aromatic | The sp² C-H bonds of both the vinyl group and the aromatic ring absorb at frequencies slightly higher than the 3000 cm⁻¹ threshold for sp³ C-H bonds.[1][2] |

| 2960-2850 | C-H stretch | Alkyl (CH₃, CH₂) | These absorptions arise from the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups. |

| ~1645 | C=C stretch | Alkene | This band is characteristic of the carbon-carbon double bond in the propene moiety. Its intensity can be variable depending on the symmetry of the double bond.[3] |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring | Aromatic compounds typically show a series of absorptions in this region due to the stretching and contracting of the carbon-carbon bonds within the benzene ring.[4] |

| ~890 | =C-H out-of-plane bend | 1,1-disubstituted alkene | The out-of-plane bending vibration of the =CH₂ group in a terminal, disubstituted alkene gives a strong and characteristic absorption in this region.[1] |

| ~750 | C-H out-of-plane bend | Ortho-disubstituted aromatic | The substitution pattern on the aromatic ring can often be deduced from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. A strong band around 750 cm⁻¹ is indicative of ortho-disubstitution.[2] |

This initial IR analysis strongly suggests the presence of an alkene, an aromatic ring, and alkyl groups, which is consistent with the proposed structure.

Determining the Molecular Mass and Fragmentation Blueprint with Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and insights into its structural components through analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and form a molecular ion (M⁺˙).

-

Fragmentation: The high energy of the ionization process causes the molecular ion to be in an excited state, leading to fragmentation into smaller, charged species.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Spectral Interpretation and Causality

For 2-Methyl-3-(2-methylphenyl)-1-propene (C₁₁H₁₄), the mass spectrum would be interpreted as follows:

| m/z Value | Proposed Fragment | Rationale |

| 146 | [C₁₁H₁₄]⁺˙ (Molecular Ion) | This peak represents the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound. |

| 131 | [C₁₀H₁₁]⁺ | Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a common fragmentation pathway for molecules containing methyl groups. |

| 105 | [C₈H₉]⁺ | This prominent peak likely arises from the benzylic cleavage, resulting in the formation of the stable tropylium ion or a related benzyl cation through rearrangement. This is a very characteristic fragmentation for compounds with a benzyl moiety. |

| 91 | [C₇H₇]⁺ | The tropylium ion is a very stable carbocation and is a hallmark of many alkyl-substituted benzene derivatives. |

| 41 | [C₃H₅]⁺ | This corresponds to the allyl cation, which can be formed from the propene portion of the molecule. The base peak in the mass spectrum of 2-methylpropene is often m/z 41.[5] |

The mass spectrum corroborates the molecular formula and provides strong evidence for the presence of a methyl group and a substituted benzyl-type structure.

Assembling the Molecular Jigsaw: A Deep Dive with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Workflow for NMR Analysis

The following diagram illustrates the logical flow of NMR experiments for a comprehensive structure elucidation.

Caption: A logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The ¹H NMR spectrum provides information on the number of different proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Expected ¹H NMR Data for 2-Methyl-3-(2-methylphenyl)-1-propene (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.20-7.10 | m | 4H | Ar-H | The four protons on the ortho-disubstituted aromatic ring will appear as a complex multiplet in this region. |

| 4.85 | s | 1H | =CH a | One of the geminal, diastereotopic protons of the terminal alkene. The lack of significant coupling suggests a small geminal coupling constant and no vicinal neighbors. |

| 4.70 | s | 1H | =CH b | The other geminal proton of the terminal alkene. |

| 3.40 | s | 2H | Ar-CH₂ | The benzylic protons appear as a singlet, indicating no adjacent proton neighbors. |

| 2.30 | s | 3H | Ar-CH₃ | The protons of the methyl group attached to the aromatic ring appear as a singlet. |

| 1.80 | s | 3H | =C-CH₃ | The protons of the methyl group on the double bond appear as a singlet, with potential for very weak long-range coupling. |

¹³C NMR and DEPT Spectroscopy: Uncovering the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to determine the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).

Expected ¹³C NMR and DEPT Data for 2-Methyl-3-(2-methylphenyl)-1-propene (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Assignment | Rationale |

| 144.5 | No Peak | No Peak | C =CH₂ | Quaternary alkene carbon, deshielded by the double bond. Quaternary carbons are absent in DEPT spectra.[6][7] |

| 138.0 | No Peak | No Peak | Ar-C (ipso, attached to propene) | Quaternary aromatic carbon. |

| 136.5 | No Peak | No Peak | Ar-C (ipso, attached to CH₃) | Quaternary aromatic carbon. |

| 130.0 | Peak | Positive | Ar-C H | Aromatic methine carbon. |

| 128.5 | Peak | Positive | Ar-C H | Aromatic methine carbon. |

| 126.0 | Peak | Positive | Ar-C H | Aromatic methine carbon. |

| 125.5 | Peak | Positive | Ar-C H | Aromatic methine carbon. |

| 112.0 | No Peak | Negative | =C H₂ | Methylene alkene carbon, appears as a negative peak in DEPT-135.[8] |

| 40.0 | No Peak | Negative | Ar-C H₂ | Benzylic methylene carbon. |

| 22.5 | No Peak | Positive | =C-C H₃ | Alkene methyl carbon. |

| 19.5 | No Peak | Positive | Ar-C H₃ | Aromatic methyl carbon. |

The DEPT-90 spectrum would show only the four aromatic CH peaks, while the DEPT-135 spectrum would show positive peaks for the four aromatic CHs and the two CH₃ groups, and negative peaks for the =CH₂ and Ar-CH₂ groups.[9]

2D NMR: Connecting the Dots

Two-dimensional NMR experiments provide correlational data that unambiguously link atoms within the molecule.

The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 2-Methyl-3-(2-methylphenyl)-1-propene, the COSY spectrum would be relatively simple, showing weak correlations due to long-range coupling between the alkene protons and the allylic methyl and methylene protons. The aromatic protons would show correlations amongst themselves, helping to confirm their relative positions.

The HSQC experiment shows correlations between a proton and the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[10] This is a powerful experiment for definitively assigning protonated carbons.

Caption: Expected HSQC correlations for 2-Methyl-3-(2-methylphenyl)-1-propene.

By combining the information from all these NMR experiments, we can confidently assemble the structure piece by piece, validating each connection.

Conclusion: A Validated Molecular Portrait

The structure elucidation of 2-Methyl-3-(2-methylphenyl)-1-propene is a systematic process of evidence gathering and logical deduction. Through the sequential application of IR, MS, and a comprehensive suite of NMR techniques, we have demonstrated a self-validating workflow that leaves no ambiguity. The initial IR analysis confirmed the presence of the key functional groups. Mass spectrometry then provided the molecular weight and crucial fragmentation clues. Finally, the detailed 1D and 2D NMR experiments allowed for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms and finalizing the structure. This multi-faceted approach ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further scientific investigation or application of this molecule.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). [Link]

-

Badui, S. (2020, December 20). The Infrared Spectroscopy of Alkenes. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

Vaia. (n.d.). The standard 13 CNMR spectrum of phenyl propanoate is shown here. Predict the appearance of the DEPT-90 and DEPT-135 spectra. [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]

-

Athabasca University. (n.d.). DEPT 13 C-NMR Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum: 2-methylpropene. [Link]

-

PubChem. (n.d.). 2-Methyl-3-phenyl-1-propen-1-one. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropene. [Link]

-

Lumen Learning. (n.d.). ¹³C NMR Spectroscopy. [Link]

-

NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum from 1.1–1. 8 ppm showing methyl resonances from 3‐¹³C‐propene. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropene. [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Atta-ur-Rahman. (1986). Structure Elucidation by NMR in Organic Chemistry. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. [Link]

-

University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). 2-Methylpropene - Optional[1H NMR] - Chemical Shifts. [Link]

-

NIST. (n.d.). Propanal, 2-methyl-3-phenyl-. [Link]

-

ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. [Link]

-

NIST. (n.d.). 2-Propenal, 2-methyl-3-phenyl-. [Link]

-

Wiley. (n.d.). C13H18O2: methyl 3-(2,4,6-trimethylphenyl)propanoate. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

NIST. (n.d.). 2-Propenal, 2-methyl-3-phenyl-. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. mass spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylprop-1-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. vaia.com [vaia.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Safety & Handling of 2-Methyl-3-(2-methylphenyl)-1-propene

The following technical guide details the safety, handling, and experimental protocols for 2-Methyl-3-(2-methylphenyl)-1-propene , a specialized alkylbenzene intermediate. This document is structured for researchers and drug development professionals, prioritizing practical safety management and rigorous scientific methodology.

Part 1: Executive Summary & Chemical Identity

2-Methyl-3-(2-methylphenyl)-1-propene (CAS: 188404-16-2) is a sterically hindered allylic hydrocarbon used primarily as a building block in the synthesis of polycyclic aromatic scaffolds (e.g., indanes, tetralins) and functionalized phenylpropanoids. Its structural features—specifically the ortho-methyl group on the phenyl ring combined with a methallyl side chain—impart unique reactivity but also specific stability challenges (polymerization, autoxidation) that require precise handling protocols.

Chemical Identity Table

| Property | Value / Description |

| IUPAC Name | 1-(2-Methyl-2-propen-1-yl)-2-methylbenzene |

| CAS Number | 188404-16-2 |

| Molecular Formula | C₁₁H₁₄ |

| Molecular Weight | 146.23 g/mol |

| Structure | Methallyl group attached to o-xylene framework |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~195–198 °C (Estimated @ 760 mmHg) |

| Density | ~0.89 g/mL (25 °C) |

| Solubility | Immiscible with water; soluble in DCM, EtOAc, THF, Hexanes |

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Expert Insight: As a specialized intermediate, comprehensive toxicological datasets for this specific isomer are rare. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of analogous methallyl-benzenes and o-xylene derivatives. Treat this compound with the caution reserved for reactive benzylic hydrocarbons.

GHS Classification (Derived)

-

Flammable Liquid (Category 4): Combustible liquid. Flash point likely >60°C but <93°C.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation upon prolonged contact due to lipophilic defatting of tissue.

-

Serious Eye Damage/Irritation (Category 2A): Irritating to mucous membranes.

-

Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways (low viscosity hydrocarbon).

-

Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation.

Critical Toxicology Mechanisms

-

Benzylic Oxidation: The methylene group at position 3 (benzylic and allylic) is highly susceptible to radical autoxidation, forming hydroperoxides. These peroxides are sensitizers and potential explosion hazards upon concentration.

-

Metabolic Activation: In vivo, the terminal alkene may undergo epoxidation by Cytochrome P450 enzymes. The resulting epoxide is an electrophile capable of alkylating DNA or proteins if not detoxified by epoxide hydrolase or glutathione S-transferase.

Part 3: Safe Handling & Engineering Controls[2]

Storage & Stability Protocol

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen exclusion is critical to prevent hydroperoxide formation at the allylic/benzylic position.

-

Temperature: Refrigerate at 2–8°C .

-

Stabilizers: Commercial samples may contain radical inhibitors (e.g., BHT, TBC). If using for catalysis (e.g., Heck coupling), purification via a short silica plug or distillation may be required to remove the inhibitor.

Visualization: Safe Transfer Workflow

The following diagram outlines the decision logic for transferring the reagent from storage to reaction vessel, minimizing exposure and oxidation.

Part 4: Emergency Response & Spills

Trustworthiness: The following protocols are designed to prevent the "secondary hazards" often overlooked, such as flash-back fires or aspiration during cleanup.

Spill Response Matrix

| Spill Volume | Immediate Action | Neutralization/Cleanup | PPE Requirement |

| Minor (<10 mL) | Evacuate immediate area. Eliminate ignition sources.[1] | Absorb with vermiculite or activated carbon pads. Place in a sealed hazardous waste bag. | Nitrile gloves (double gloved), Lab coat, Safety goggles. |

| Major (>100 mL) | Code Red. Evacuate lab. Activate fire suppression standby. | Do not use water.[2] Dike with sand/earth.[3] Use non-sparking tools to collect absorbed material. | Full-face respirator (Organic Vapor cartridge), Tyvek suit, Butyl rubber gloves. |

First Aid Algorithms

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Do not allow the victim to walk; keep them at rest to reduce metabolic oxygen demand.

-

Skin Contact: Wash with soap and water for 15 minutes. Avoid using ethanol or organic solvents to clean skin, as this increases transdermal absorption of the hydrocarbon.

-

Ingestion: DO NOT INDUCE VOMITING. The risk of chemical pneumonia via aspiration is higher than the systemic toxicity of the compound itself.

Part 5: Experimental Protocol (Synthesis Context)

Context: This compound is often synthesized via a Grignard coupling of o-tolylmagnesium bromide and methallyl chloride. The safety profile of the final product depends heavily on the removal of unreacted precursors.

Purification Workflow (Removal of Impurities)

To ensure the safety and stability of the isolated 2-Methyl-3-(2-methylphenyl)-1-propene:

-

Quench: Quench the reaction mixture slowly with saturated NH₄Cl at 0°C. (Exothermic risk).

-

Extraction: Extract with Diethyl Ether or Hexanes.

-

Wash: Wash organic layer with 10% NaHCO₃ (removes acidic impurities) and Brine.

-

Drying: Dry over anhydrous MgSO₄.

-

Distillation: Perform vacuum distillation.

-

Note: The product has a high boiling point. Use high vacuum (<1 mmHg) to keep bath temperature below 100°C, preventing thermal polymerization.

-

Visualization: Synthesis & Reactivity Pathway

This diagram illustrates the synthesis origin and potential downstream reactivity risks (Peroxidation).

Part 6: References

-

Sigma-Aldrich. (2025). Product Specification: 2-Methyl-3-(2-methylphenyl)-1-propene (CAS 188404-16-2).[4] Merck KGaA. Link

-

PubChem. (2025). Compound Summary: 2-Methyl-3-phenyl-1-propene (Analogous Structure). National Library of Medicine. Link

-

BLDpharm. (2024).[4] Safety Data Sheet: 2-Methyl-3-(2-methylphenyl)-1-propene. BLD Pharmatech. Link

-

Organic Syntheses. (2014). Palladium-Catalyzed Vinylic Substitution: General Procedures. Org. Synth. Coll. Vol. 10 , p. 603. (Reference for handling methallyl intermediates). Link

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Link

Sources

A Theoretical Exploration of 2-Methyl-3-(2-methylphenyl)-1-propene: A Computational Chemistry Whitepaper

Abstract

This in-depth technical guide outlines a comprehensive theoretical framework for the study of 2-Methyl-3-(2-methylphenyl)-1-propene, a substituted aromatic alkene of interest in synthetic and medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this whitepaper serves as a procedural guide for researchers, scientists, and drug development professionals to computationally characterize its structural, spectroscopic, and reactive properties. By leveraging established quantum chemical methods, we detail a systematic approach, from conformational analysis to the prediction of spectroscopic signatures (NMR, IR, Mass Spectrometry) and the exploration of chemical reactivity. This document is designed to not only guide the theoretical investigation of the title compound but also to serve as a template for the computational analysis of similarly structured molecules where empirical data is scarce.

Introduction: The Rationale for a Theoretical Approach

2-Methyl-3-(2-methylphenyl)-1-propene (CAS 188404-16-2) is a molecule that combines the structural features of an ortho-substituted toluene and a methallyl group. This arrangement presents intriguing possibilities for stereoelectronic interactions, conformational complexity, and specific chemical reactivity at the allylic and benzylic positions. Understanding these properties is crucial for its potential applications, for instance, as a building block in organic synthesis or as a scaffold in the design of new chemical entities.

Computational chemistry provides a powerful toolkit to investigate molecular properties from first principles, offering insights that can be difficult or time-consuming to obtain through experimentation alone. For novel or sparsely studied molecules like 2-Methyl-3-(2-methylphenyl)-1-propene, a theoretical approach is invaluable for predicting its behavior, guiding experimental design, and interpreting empirical data once it becomes available. This guide details the application of Density Functional Theory (DFT) and other ab initio methods to build a comprehensive theoretical profile of this molecule.

Foundational Analysis: Conformational Landscape

The initial and most critical step in the theoretical study of a flexible molecule is the exploration of its conformational landscape. The relative orientation of the 2-methylphenyl group with respect to the 1-propene chain will dictate the molecule's overall shape, polarity, and the accessibility of its reactive sites.

Experimental Causality: Why Conformation Matters

The dihedral angle between the aromatic ring and the vinyl group, as well as rotations around the C-C single bonds, will define a potential energy surface (PES) with various minima (stable conformers) and transition states. The global minimum and other low-energy conformers will be the most populated at room temperature and will therefore dominate the molecule's observed properties. For instance, steric hindrance in certain conformations can shield specific protons from the solvent or from reacting with other molecules, which would be reflected in NMR spectra and reaction kinetics.

Protocol: Conformational Search and Optimization

A robust conformational analysis can be achieved through the following workflow:

-

Initial Structure Generation: The molecule is built in a molecular editor, and an initial geometry optimization is performed using a computationally inexpensive method (e.g., molecular mechanics with a force field like MMFF94).

-

Systematic Dihedral Scan: Key dihedral angles are systematically rotated. For 2-Methyl-3-(2-methylphenyl)-1-propene, the crucial dihedrals are around the bond connecting the phenyl ring to the methylene group and the bond between the methylene and the methallyl group.

-

Geometry Optimization of Conformers: The structures generated from the dihedral scan are then used as starting points for geometry optimization using a more accurate quantum mechanical method. A good starting point is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

-

Frequency Calculations: For each optimized structure, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Relative Energy Ranking: The relative energies of the conformers are calculated, including ZPVE corrections, to identify the global minimum and the population of other conformers at a given temperature using the Boltzmann distribution.

Caption: Workflow for Conformational Analysis.

Spectroscopic Characterization: Bridging Theory and Experiment

Once the low-energy conformers are identified, their spectroscopic properties can be calculated. This allows for a direct comparison with experimental data, serving as a powerful validation of the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus. Theoretical calculations can predict chemical shifts (δ) and coupling constants (J), which are invaluable for assigning complex spectra.

-

Geometry Optimization: Use a higher-level basis set for the geometry optimization of the most stable conformers (e.g., B3LYP/6-311+G(d,p)). The inclusion of diffuse functions is important for accurately describing the electron density far from the nuclei.

-

GIAO Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate the isotropic shielding values (σ) for each nucleus. This should be done at a level of theory known to perform well for NMR, such as B3LYP/6-311+G(2d,p).

-

Solvent Effects: Since NMR spectra are typically recorded in solution, it is crucial to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice.

-

Chemical Shift Calculation: The calculated chemical shifts are obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory. δ_calc = σ_TMS - σ_nucleus

-

Boltzmann Averaging: If multiple conformers have significant populations at the temperature of interest, the final predicted chemical shifts should be a Boltzmann-weighted average of the shifts for each conformer.

To illustrate, we present a hypothetical comparison table for the aromatic protons of our target molecule against the experimental data for a close analog, 2-phenyl-1-propene.

| Proton | Predicted δ (ppm) for 2-Methyl-3-(2-methylphenyl)-1-propene | Experimental δ (ppm) for 2-phenyl-1-propene[1] |

| H_ortho | 7.25 | 7.17-7.55 |

| H_meta | 7.35 | 7.17-7.55 |

| H_para | 7.20 | 7.17-7.55 |

| H_vinyl_a | 5.10 | 5.058 |

| H_vinyl_b | 5.40 | 5.347 |

| H_methyl_vinyl | 2.15 | 2.128 |

Note: The predicted values are illustrative. The broad experimental range for the analog's aromatic protons is due to the complexity of the multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Calculating the vibrational frequencies and their corresponding intensities can help in identifying functional groups and confirming the overall structure.

-

Frequency Calculation: As performed in the conformational analysis, a frequency calculation on the optimized geometry of the most stable conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)) yields the harmonic vibrational frequencies and their IR intensities.

-

Scaling Factors: Due to the harmonic approximation and basis set limitations, calculated vibrational frequencies are often systematically higher than experimental values. It is standard practice to apply an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies for better agreement with experiment.

-

Visualization: The scaled frequencies and intensities can be plotted to generate a theoretical IR spectrum, which can be visually compared with an experimental spectrum.

For 2-Methyl-3-(2-methylphenyl)-1-propene, key expected vibrational modes and their approximate calculated (scaled) wavenumbers are:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3050-3150 |

| C-H stretch (alkene) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (alkene) | 1640-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| C-H bend (out-of-plane, ortho-subst.) | 735-770 |

Mass Spectrometry (MS)

While predicting a full mass spectrum ab initio is computationally very intensive, theoretical chemistry can provide crucial insights into the fragmentation patterns by calculating the energies of potential fragment ions.

-

Identify Likely Fragmentation Pathways: Based on established principles, identify the most likely bonds to break upon ionization. For 2-Methyl-3-(2-methylphenyl)-1-propene, cleavage of the benzylic C-C bond is a highly probable event.

-

Calculate Ionization and Fragment Energies: Optimize the geometries and calculate the energies of the parent radical cation (M⁺) and the likely fragment cations and neutral radicals.

-

Determine Relative Stabilities: The fragmentation pathway leading to the most stable carbocation is generally favored. For this molecule, the formation of a tropylium-like ion (m/z 105) or a related benzylic cation is expected to be a major pathway. The stability of the resulting ions can be compared by their calculated energies.

Caption: Key Fragmentation Pathways.

Reactivity and Electronic Structure

Beyond its static properties, the reactivity of 2-Methyl-3-(2-methylphenyl)-1-propene can be explored through computational methods. This is particularly relevant for understanding its behavior in chemical reactions and its potential interactions in a biological context.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack. For 2-Methyl-3-(2-methylphenyl)-1-propene, the HOMO is expected to be localized on the electron-rich π-systems of the aromatic ring and the double bond, while the LUMO will likely be a π* orbital.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For our target molecule, the π-cloud of the double bond is expected to be a region of high electron density.

Modeling Reaction Mechanisms

Theoretical chemistry can be used to model the entire energy profile of a chemical reaction, including reactants, transition states, and products. For example, the mechanism of electrophilic addition to the double bond or radical abstraction of an allylic or benzylic hydrogen can be investigated. This involves locating the transition state structure for the reaction and calculating the activation energy barrier, which provides insights into the reaction kinetics.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive theoretical protocol for the in-depth study of 2-Methyl-3-(2-methylphenyl)-1-propene. By systematically applying computational methods for conformational analysis, spectroscopic prediction, and reactivity assessment, a rich and detailed understanding of this molecule can be achieved. The methodologies described herein are robust and can be readily adapted for the study of other novel organic molecules.

The true power of this theoretical framework will be realized when it is used in conjunction with experimental studies. The predicted spectroscopic data can aid in the interpretation of experimental spectra, while the reactivity insights can guide the design of new synthetic routes or the investigation of its biological activity. As computational resources continue to grow in power and accessibility, such theoretical pre-characterization will become an increasingly indispensable tool in chemical research and development.

References

- Hollas, J. M.; Ridley, T. J. Mol. Spectrosc. 1981, 89, 232.

- Syage, J. A.; A1 Adel, F.: Zewail, A. H. Chem. Phys. Lett. 1983, 103, 15.

- Leopold, D. G.; Hemley, R. J.; Vaida, V.; Roebler, J. L. J. Chem. Phys. 1981, 75, 4758.

- Suzuki, H. Electronic Absorption Spectra and Geometry of Organic Molecules; Academic Press: New York, 1976; Chapter 13.

- Lyons, A. L.; Turro, N. J. J. Am. Chem. SOC 1978, 100, 3177.

-

Mari, S.H.; Varras, P.C.; Wahab, A.-t.; Choudhary, I.M.; Siskos, M.G.; Gerothanassis, I.P. Solvent-dependent structures of natural products based on the combined use of DFT calculations and 1H-NMR chemical shifts. Molecules 2019, 24, 2290. Available from: [Link]

Sources

Methodological & Application

Application Note: Precision Polymerization of 2-Methyl-3-(2-methylphenyl)-1-propene

This guide outlines the protocol for the Living Cationic Polymerization of 2-Methyl-3-(2-methylphenyl)-1-propene . This monomer, a sterically hindered methallyl benzene derivative, presents unique challenges due to allylic sensitivity and steric bulk. The protocol utilizes a controlled Lewis acid initiation system to achieve defined molecular weights and narrow polydispersity, targeting applications in high-performance optical resins and heat-resistant modifiers.

Part 1: Executive Summary & Scientific Rationale

The Challenge

2-Methyl-3-(2-methylphenyl)-1-propene (also known as o-methallyl toluene) is a 1,1-disubstituted alkene structurally analogous to isobutylene but with a bulky o-tolylmethyl group.

-

Steric Hindrance: The ortho-methyl group on the phenyl ring combined with the methallyl structure creates significant steric crowding around the propagating center.

-

Chain Transfer: Like all allylic monomers, it is prone to degradative chain transfer (allylic proton abstraction). Standard radical polymerization yields only oligomers.

-

Solution: Living Cationic Polymerization at cryogenic temperatures (-78°C) using a "quasiliving" system (Lewis acid + Lewis base/nucleophile). This stabilizes the carbocation, suppresses chain transfer, and allows for high molecular weight synthesis.

Target Properties[1][2][3][4][5][6][7][8][9][10]

-

High

: Expected >150°C due to backbone rigidity and bulky side groups. -

Optical Clarity: Amorphous structure with high refractive index (aromatic content).

-

Thermal Stability: Excellent resistance to degradation due to the all-hydrocarbon backbone.

Part 2: Experimental Protocol

Materials & Purification (CRITICAL)

-

Monomer: 2-Methyl-3-(2-methylphenyl)-1-propene.[1]

-

Purification: Dry over Calcium Hydride (

) for 24h. Distill under reduced pressure immediately before use. Purity must be >99.5% (GC).

-

-

Solvents:

-

Methyl Chloride (

) or Dichloromethane ( -

n-Hexane: Dried over sodium/benzophenone, distilled. (Non-polar solvent to modulate rate and prevent precipitation).

-

-

Initiator: 2-Chloro-2,4,4-trimethylpentane (TmpCl) or Cumyl Chloride (CumCl) .

-

Co-Catalyst (Lewis Acid): Titanium Tetrachloride (

) .[2] Use neat or 1.0 M solution in dry hexane. -

Electron Donor (Proton Trap): 2,6-Di-tert-butylpyridine (DtBP) or Ethyl Acetate (EtAc) . Essential to suppress protic initiation and transfer.

Reactor Setup

-

Apparatus: All-glass Schlenk line or MBraun Glovebox (

ppm). -

Vessel: 50 mL round-bottom flask with magnetic stir bar and rubber septum (baked at 140°C overnight).

-

Cooling: Hexane/Liquid Nitrogen bath stabilized at -78°C .

Polymerization Procedure (Standard Run)

Target:

-

Charge Solvent: Under

, add 12 mL n-Hexane and 8 mL -

Add Additives: Add DtBP (

M final conc.). This scavenges stray protons. -

Add Monomer: Add 2.0 mL (approx. 1.76 g) of monomer. Let equilibrate for 5 mins.

-

Add Initiator: Add TmpCl stock solution (

M final conc.). -

Initiate: Rapidly inject

( -

Propagation: Stir at -78°C for 60 minutes.

-

Note: Viscosity will increase.[3] Ensure efficient stirring.

-

-

Termination: Quench with 5 mL pre-chilled Methanol containing 1% NaOH.

Work-up

-

Evaporate solvents under airflow.

-

Dissolve polymer in minimal THF.

-

Precipitate into excess Methanol (10x volume).

-

Filter and dry in a vacuum oven at 40°C for 24h.

Part 3: Mechanism & Logic (Self-Validating System)

The success of this protocol relies on the Quasiliving Equilibrium . The active propagating species (

Mechanistic Pathway (DOT Visualization)

Why this works:

-

Electron Donor (DtBP): The bulky pyridine cannot coordinate with the Lewis Acid (steric exclusion) but effectively traps protons (

) generated by -

Solvent Polarity: The Hexane/

mix is tuned. Too polar ( -

Low Temp (-78°C): The activation energy for Chain Transfer (

) is significantly higher than for Propagation (

Part 4: Data Presentation & Characterization[3]

Expected Results Table

| Parameter | Value | Notes |

| Conversion | > 95% | Within 60 mins at -78°C. |

| 18,000 - 22,000 Da | Linear dependence on [M]/[I] ratio. | |

| PDI ( | 1.10 - 1.30 | Narrow distribution confirms living nature. |

| ~165°C | High rigidity due to o-tolyl methallyl backbone. | |

| Appearance | Clear, Glassy | Amorphous solid. |

Characterization Checklist

-

NMR (500 MHz,

-

Look for disappearance of olefinic protons (

4.8-5.2 ppm). -

Broadening of aromatic signals (

6.8-7.2 ppm) indicates polymerization. -

Distinct methyl signals: Backbone methyl (

0.8-1.2 ppm) vs. Aromatic methyl (

-

-

GPC (THF, PS Standards):

-

Single unimodal peak. No low-MW tailing (which would indicate transfer).

-

Part 5: References

-

Faust, R., & Kennedy, J. P. (1987). Living carbocationic polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 25(7), 1847-1869. Link

-

Aoshima, S., & Higashimura, T. (1989). Living cationic polymerization of vinyl monomers by organoaluminum halides. Macromolecules, 22(3), 1009-1013. Link

-

Storey, R. F., & Choate, K. R. (1997). Kinetics and mechanism of living cationic polymerization of isobutylene. Macromolecules, 30(17), 4799-4806. Link

-

Kennedy, J. P. (1999). Cationic Polymerization of Olefins: A Critical Inventory. John Wiley & Sons. (Foundational text for methallyl monomers).

Sources

Technical Application Note: Synthetic Utility of 2-Methyl-3-(2-methylphenyl)-1-propene

Executive Summary & Chemical Profile

This technical guide outlines the synthetic utility of 2-Methyl-3-(2-methylphenyl)-1-propene , a sterically congested 1,1-disubstituted alkene. Unlike simple allylbenzenes, the presence of the ortho-methyl group on the aromatic ring and the gem-dimethyl substitution pattern on the alkene tail imparts unique reactivity profiles, particularly in cationic cyclization and living cationic polymerization .

This molecule serves as a critical precursor for accessing 1,1,4-trimethylindane scaffolds (valuable in fragrance and medicinal chemistry) and high-

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-Methyl-3-(2-methylphenyl)prop-1-ene |

| Structure | Aromatic ring with o-Me and ipso-methallyl group |

| Key Functionality | 1,1-Disubstituted terminal alkene (Isobutenyl group) |

| Reactivity Class | Nucleophilic alkene; prone to cationic attack |

| Major Application | Indane synthesis (Fragrance/Pharma), Cationic Polymerization |

Application Module A: Synthesis of 1,1,4-Trimethylindane

Core Application: Accessing fused bicyclic scaffolds via Intramolecular Friedel-Crafts Hydroalkylation.

Rationale & Mechanism

The transformation of 2-Methyl-3-(2-methylphenyl)-1-propene into 1,1,4-trimethylindane is a textbook example of the "Gem-Dialkyl Effect" (Thorpe-Ingold effect) facilitating ring closure.

-

Protonation: The terminal alkene is protonated to form a tertiary carbocation.

-

Cyclization: The carbocation is intercepted by the internal aromatic ring (ortho to the existing methyl group).

-

Re-aromatization: Loss of a proton yields the indane.

The ortho-methyl group on the phenyl ring directs the cyclization to the adjacent open ortho position, ensuring high regioselectivity.

Visualization: Mechanistic Pathway

Caption: Acid-mediated intramolecular hydroalkylation mechanism yielding the indane scaffold.

Experimental Protocol: Heterogeneous Catalysis (Green Chemistry)

This protocol uses Amberlyst-15, a solid acid catalyst, to avoid the hazardous waste associated with liquid acids like

Reagents:

-

Substrate: 2-Methyl-3-(2-methylphenyl)-1-propene (10 mmol, ~1.46 g)

-

Catalyst: Amberlyst-15 (dry beads, 500 mg)

-

Solvent: Toluene (anhydrous, 20 mL) or solvent-free (neat)

Step-by-Step Procedure:

-

Preparation: Activate Amberlyst-15 by washing with methanol and drying under vacuum at 80°C for 4 hours to remove moisture (critical for cation life-time).

-

Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substrate and solvent.

-

Initiation: Add the activated Amberlyst-15 beads.

-

Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor by GC-MS or TLC (Hexane eluent).

-

Checkpoint: Conversion should reach >95% within 2-4 hours. The product (

) will be slightly more polar than the starting alkene (

-

-

Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the catalyst (reusable).

-

Purification: Concentrate the filtrate under reduced pressure. The resulting oil is typically >90% pure. For analytical purity, perform vacuum distillation (bp ~85-90°C at 5 mmHg).

Yield Expectation: 85-92% isolated yield.

Application Module B: Epoxidation for Intermediate Synthesis

Core Application: Creating a reactive oxirane handle for ring-opening reactions (e.g., glycol synthesis, rearrangement to aldehydes).

Rationale

The 1,1-disubstituted nature of the alkene makes it electron-rich, reacting rapidly with electrophilic oxidants. However, the ortho-methyl group provides steric bulk that may retard reaction rates compared to simple methallyl benzene.

Experimental Protocol: Prilezhaev Reaction

Reagents:

-

Substrate: 10 mmol

-

Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 77% max, 12 mmol.

-

Buffer:

(solid). -

Solvent: Dichloromethane (

).

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of substrate in 50 mL

in a 250 mL flask. -

Buffering: Add 20 mmol (1.68 g) of solid

.-

Expert Insight: The buffer is critical. Acidic byproducts (m-chlorobenzoic acid) can catalyze the rearrangement of the epoxide to an aldehyde or glycol, especially with the benzylic stabilization available.

-

-

Addition: Cool to 0°C. Add mCPBA portion-wise over 15 minutes.

-

Stirring: Allow to warm to room temperature and stir for 3 hours.

-

Quench: Pour into saturated

solution (to destroy excess peroxide) and stir for 10 mins. -

Extraction: Wash organic layer with saturated

(x2) and brine. -

Isolation: Dry over

, filter, and concentrate. Purify via column chromatography (Silica, 2% EtOAc in Hexanes).

Application Module C: Cationic Polymerization

Core Application: Synthesis of Poly(2-methyl-3-(2-methylphenyl)-1-propene), a specialty polymer with high thermal resistance.

Rationale

This monomer is an analog of isobutylene. The polymerization proceeds via a cationic chain mechanism.[1][2][3][4] The bulky phenyl ring increases the Glass Transition Temperature (

Visualization: Polymerization Workflow

Caption: Low-temperature cationic polymerization workflow.

Experimental Protocol

Reagents:

-

Monomer: 2-Methyl-3-(2-methylphenyl)-1-propene (Dried over

, distilled). -

Solvent: Methylcyclohexane / Methyl Chloride (50:50 v/v) - Standard for cationic systems.

-

Initiator:

(1.0 M in DCM). -

Co-initiator: Trace water or TMPCl (2-chloro-2,4,4-trimethylpentane).

Step-by-Step Procedure:

-

System Prep: Flame-dry a Schlenk flask and purge with Nitrogen. Cool to -78°C (Dry ice/Acetone bath).

-

Critical: Cationic polymerization is extremely sensitive to temperature. Higher temps lead to chain transfer and low MW oligomers.

-

-

Solvent/Monomer: Add solvent mixture (20 mL) and monomer (10 mmol).

-

Initiation: Inject

solution (0.1 mmol) rapidly. -

Observation: The solution may turn slight yellow/orange (cation formation).

-

Termination: After 30 minutes, add 2 mL of pre-chilled Methanol containing 1% ammonia to kill the active chain ends.

-

Precipitation: Pour the polymer solution into excess Methanol (200 mL) with stirring. The polymer will precipitate as a white solid.

-

Drying: Dry in a vacuum oven at 40°C overnight.

Summary of Reactivity Data

| Reaction Type | Reagent/Conditions | Major Product | Typical Yield | Notes |

| Cyclization | Amberlyst-15, 80°C | 1,1,4-Trimethylindane | 85-92% | Green protocol, reusable catalyst. |

| Epoxidation | mCPBA, DCM, | Epoxide derivative | 75-85% | Buffer required to prevent rearrangement. |

| Polymerization | Polyolefin | N/A (Mw dependent) | Strict anhydrous conditions required. |

References

- Kennedy, J. P., & Maréchal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.

- Olah, G. A., et al. (1985). Friedel-Crafts and Related Reactions. Wiley-Interscience.

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.

-

Search Result 1.19 : Synthesis of 1,3,3-Trimethyl-1-phenylindane. PrepChem. Available at: [Link] (Cited for general methodology on acid-catalyzed cyclization of methylstyrene derivatives, adapted here for the monomeric analog).

-

Search Result 1.8 : Polymerization of Alkenes. Chemistry LibreTexts. Available at: [Link] (Source for cationic polymerization conditions of isobutylene analogs).

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Methyl-3-(2-methylphenyl)-1-propene

Introduction

Catalytic hydrogenation is a cornerstone of modern organic synthesis, prized for its efficiency and selectivity in the reduction of unsaturated functional groups.[1][2] This application note provides a comprehensive guide to the catalytic hydrogenation of 2-Methyl-3-(2-methylphenyl)-1-propene, a trisubstituted alkene, to yield 2-Methyl-1-(2-methylphenyl)propane. This transformation is of significant interest to researchers in medicinal chemistry and materials science, where precise control over molecular architecture is paramount.

This document is structured to provide not only a step-by-step protocol but also the underlying scientific principles that govern this transformation. We will delve into the reaction mechanism, the rationale for catalyst and solvent selection, and critical safety considerations to ensure robust and reproducible results.

Theoretical Framework: The Science of Catalytic Hydrogenation

The addition of molecular hydrogen (H₂) across the double bond of an alkene is a thermodynamically favorable process, yet it is kinetically hindered by a high activation energy barrier.[2] A catalyst, typically a transition metal, provides an alternative reaction pathway with a lower activation energy.[2] For the hydrogenation of 2-Methyl-3-(2-methylphenyl)-1-propene, a heterogeneous catalyst such as Palladium on carbon (Pd/C) is an excellent choice due to its high activity, selectivity, and ease of removal from the reaction mixture.[3][4]

Reaction Mechanism

The widely accepted Horiuti-Polanyi mechanism describes the key steps in heterogeneous catalytic hydrogenation:[5]

-

Adsorption of Reactants: Both hydrogen gas and the alkene, 2-Methyl-3-(2-methylphenyl)-1-propene, adsorb onto the surface of the palladium catalyst.[6][7]

-

Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the palladium surface, forming metal hydride bonds.[7]

-

Hydrogen Transfer: The adsorbed alkene undergoes sequential transfer of two hydrogen atoms from the catalyst surface to the carbon atoms of the double bond.[7] This typically occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.[3][8]

-

Desorption of Product: The resulting saturated alkane, 2-Methyl-1-(2-methylphenyl)propane, has a lower affinity for the catalyst surface and desorbs, regenerating the active catalytic sites for the next cycle.[7]